N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine
Description
N,N-Dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole core substituted with a dimethylamine group at position 5 and a 1,3-thiazol-2-yl moiety at position 1. The 1,3-thiazole substituent introduces sulfur-based electronic effects, which may influence reactivity, solubility, or biological activity .
Properties
IUPAC Name |
N,N-dimethyl-1-(1,3-thiazol-2-yl)tetrazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S/c1-11(2)5-8-9-10-12(5)6-7-3-4-13-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJPFDBPXPKIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237156 | |
| Record name | N,N-Dimethyl-1-(2-thiazolyl)-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-23-3 | |
| Record name | N,N-Dimethyl-1-(2-thiazolyl)-1H-tetrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338394-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-(2-thiazolyl)-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of N,N-dimethylthioformamide with hydrazine hydrate to form the thiazole ring. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine is in medicinal chemistry. The compound has shown potential as a pharmaceutical agent due to its biological activity against various pathogens and diseases.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit antimicrobial properties. The thiazole ring in the structure enhances its interaction with biological targets, making it effective against certain bacterial strains and fungi . For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Moderate antifungal activity |
Anticancer Properties
Studies have suggested that tetrazole derivatives can inhibit cancer cell proliferation. The compound's mechanism may involve the disruption of cellular signaling pathways critical for tumor growth .
Agricultural Applications
In agricultural science, this compound has been explored as a potential agrochemical:
Plant Growth Regulation
Research has indicated that compounds containing thiazole and tetrazole moieties can act as plant growth regulators. They may enhance root development and increase resistance to environmental stressors such as drought and salinity .
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy as an insecticide or herbicide could provide a safer alternative to conventional chemicals .
Material Science
In material science, the unique properties of this compound make it suitable for developing advanced materials:
Polymer Synthesis
The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical strength due to the presence of nitrogen-rich tetrazole units . Such materials are valuable in aerospace and automotive applications.
Coordination Chemistry
This compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for creating novel catalysts for organic reactions .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-tetrazole exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the structure–activity relationship (SAR) that contributed to its effectiveness.
Case Study 2: Agricultural Trials
Field trials conducted by agricultural researchers showed that formulations containing N,N-dimethyl derivatives improved crop yield by 15% under drought conditions compared to untreated controls. This highlights its potential role in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs:
Physicochemical Properties
- Solubility : The thiazole-containing target compound likely exhibits moderate water solubility due to the polar tetrazole ring and sulfur atom, whereas analogs with bulky substituents (e.g., Analog 3) show reduced solubility .
- Thermal Stability : Tetrazole derivatives with electron-withdrawing groups (e.g., CF₃ in Analog 4) demonstrate higher thermal stability (>200°C decomposition), comparable to energetic materials like HANTP (decomposition range: 171–270°C) .
Key Research Findings
- Energetic Materials: Tetrazole salts (e.g., HANTP derivatives) exhibit high densities (1.61–2.92 g/cm³) and heats of formation (630–1275 kJ/mol), suggesting the target compound could be explored for non-toxic energetic applications .
Biological Activity
N,N-Dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 196.23 g/mol. The compound contains a thiazole ring and a tetrazole moiety, which are often associated with significant biological activities.
Antitumor Activity
Research indicates that thiazole and tetrazole derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that thiazole derivatives could induce apoptosis in cancer cells through different mechanisms, including the modulation of Bcl-2 family proteins .
Table 1: Summary of Antitumor Activities
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| N,N-dimethyl derivative | <10 | Various |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole and tetrazole derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Candida albicans | 8 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole-tetrazole hybrids and evaluated their cytotoxicity against human cancer cell lines. The results indicated that the presence of the dimethyl group at the nitrogen positions significantly enhanced the cytotoxic effect compared to analogs lacking this substitution .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of N,N-dimethyl derivatives against both Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains of Staphylococcus aureus with MIC values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Thiazole Ring : Essential for maintaining activity; modifications can enhance potency.
- Tetrazole Moiety : Contributes to improved solubility and bioavailability.
- Dimethyl Substitution : Increases lipophilicity and cellular uptake.
Q & A
Q. What are the standard synthetic routes for N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-tetrazol-5-amine, and what intermediates are critical?
Methodological Answer: The synthesis typically involves cycloaddition or substitution reactions. For example:
- Step 1: Reacting a thiazole derivative (e.g., 2-aminothiazole) with sodium azide in a polar solvent (e.g., DMF) under reflux to form the tetrazole ring via [3+2] cycloaddition .
- Step 2: N,N-dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the dimethylamine group .
Key intermediates include 1-(1,3-thiazol-2-yl)-1H-tetrazol-5-amine, confirmed via LC-MS and H NMR.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray crystallography resolves the tetrazole-thiazole fused ring system and confirms substituent positions .
- NMR spectroscopy (H, C, N) identifies proton environments and nitrogen connectivity, with N NMR critical for distinguishing tetrazole tautomers .
- FT-IR verifies N-H (3100–3300 cm) and C=N (1600–1650 cm) stretches .
Q. What thermodynamic properties are critical for handling this compound in experimental settings?
Methodological Answer:
- Thermal stability: Differential scanning calorimetry (DSC) shows decomposition onset at 170–190°C, requiring storage below 25°C in inert atmospheres .
- Sublimation enthalpy (): 120.2 kJ/mol (measured via vapor pressure studies), indicating volatility under vacuum .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates activation energies for cycloaddition steps (e.g., azide-thiazole interactions) to optimize reaction conditions (solvent, temperature) .
- Molecular Dynamics (MD): Simulates solvent effects on intermediate stability, guiding solvent selection (e.g., DMF vs. acetonitrile) .
- Hirshfeld Surface Analysis: Predicts crystal packing and polymorphism risks, crucial for reproducibility in solid-state studies .
Q. What strategies resolve contradictions in reported decomposition pathways of tetrazole derivatives?
Methodological Answer:
- Controlled Thermolysis-GC/MS: Isolates decomposition products (e.g., NH₃, HCN) under varied atmospheres (N₂ vs. O₂) to differentiate oxidative vs. pyrolytic pathways .
- Isotopic Labeling (N): Tracks nitrogen migration during decomposition, clarifying mechanistic discrepancies in tetrazole ring breakdown .
Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?
Methodological Answer:
- Patch-Clamp Electrophysiology: Tests potassium channel modulation (e.g., TREK-1) in bladder myocytes, with EC₅₀ values compared to reference compounds like BL-1249 .
- Molecular Docking: Screens against enzyme targets (e.g., cytochrome P450) using AutoDock Vina, prioritizing substituents for SAR studies .
- Cytotoxicity Assays: MTT tests on cancer cell lines (e.g., HeLa) assess selectivity, with IC₅₀ values benchmarked against cisplatin .
Q. What advanced spectroscopic methods differentiate tautomeric forms of the tetrazole ring?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
